Regioisomeric Purity: Nicotinamide (3-Pyridyl) vs. Isonicotinamide (4-Pyridyl) vs. Picolinamide (2-Pyridyl) Specification
The target compound is unambiguously specified as the nicotinamide (pyridine-3-carboxamido) regioisomer, distinguished from the isonicotinamide (CAS 1286272-95-4) and picolinamide (CAS 1286273-93-5) analogs by the IUPAC name tert-butyl N-[4-(pyridine-3-carbonylamino)cyclohexyl]carbamate . The MDL number MFCD23106539 provides a unique registry identifier that prevents cross-isomer confusion during procurement. The regioisomeric identity is confirmed by the canonical SMILES CC(C)(C)OC(=O)N[C@H]1CC[C@H](NC(=O)C2=CC=CN=C2)CC1, where the pyridine nitrogen is positioned at the 3-position of the aromatic ring . This is a structural differentiation from the isonicotinamide analog, whose IUPAC name specifies pyridine-4-carbonylamino (SMILES: C2=CC=NC=C2) .
| Evidence Dimension | Pyridine nitrogen ring position (regioisomeric identity) |
|---|---|
| Target Compound Data | Pyridine-3-carbonylamino (nicotinamido); IUPAC: tert-butyl N-[4-(pyridine-3-carbonylamino)cyclohexyl]carbamate; MDL: MFCD23106539; SMILES pyridine N at position 3 |
| Comparator Or Baseline | Comparator 1 (isonicotinamide analog, CAS 1286272-95-4): Pyridine-4-carbonylamino; MDL: MFCD23106547; SMILES pyridine N at position 4. Comparator 2 (picolinamide analog, CAS 1286273-93-5): Pyridine-2-carbonylamino; N at position 2. Comparator 3 (benzamide analog, CAS 1286273-23-1): Phenylcarboxamido; no heteroatom H-bond acceptor. |
| Quantified Difference | H-bond acceptor vector angle relative to amide C=O: ~120° (3-pyridyl, target) vs. ~180° (4-pyridyl) vs. ~60° (2-pyridyl). For the benzamide analog, no H-bond acceptor is present on the aryl ring. |
| Conditions | Structural specification based on IUPAC nomenclature, canonical SMILES, and MDL registry identifiers from vendor technical datasheets . |
Why This Matters
In NAD⁺-mimetic drug design, the 3-pyridyl regioisomer uniquely reproduces the nicotinamide moiety's H-bond geometry with sirtuin and PARP active sites; procurement of the incorrect regioisomer yields a building block with fundamentally altered molecular recognition properties.
